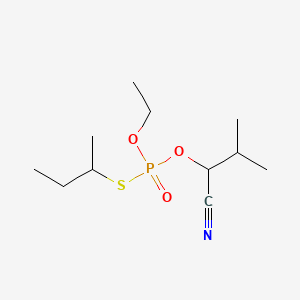
2,3-Dihydro-1-benzofuran-3-yl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-3-yl chloroacetate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate typically involves the cyclization of appropriately substituted precursors. One common method includes the selective iodination of 3-hydroxy-2-iodobenzaldehyde followed by a Sonogashira coupling reaction with ethynylbenzene analogues. This reaction is catalyzed by Pd(Ph3P)2Cl2 and co-catalyzed by CuI, resulting in the formation of benzofuran aldehyde .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-3-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-yl chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to modulate neurotransmitter release by acting on presynaptic receptors, such as the histamine H3 receptor . This modulation can influence the release of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby exerting various biological effects .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties and use as a research chemical.
Uniqueness: This functional group allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
185339-58-6 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-3-yl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO3/c11-5-10(12)14-9-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI Key |
JPPAECVSCNXGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
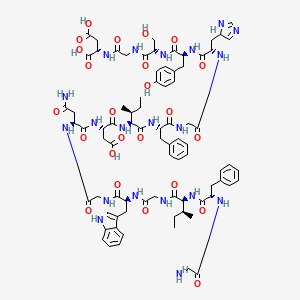
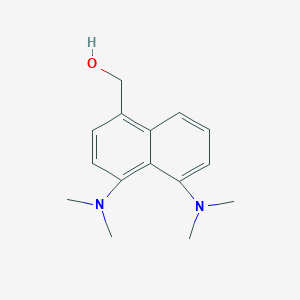


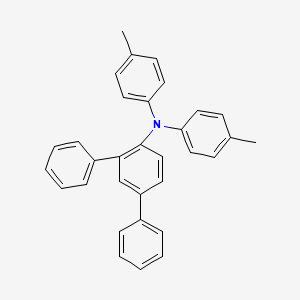
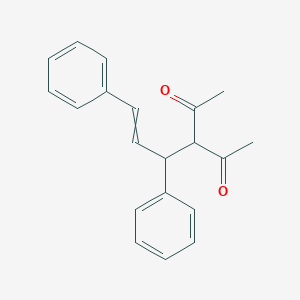

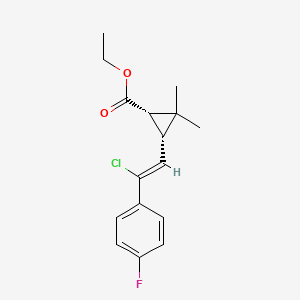
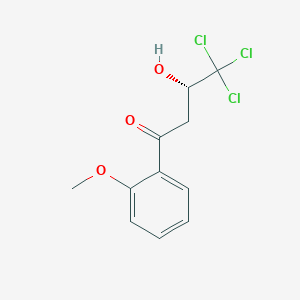
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)


